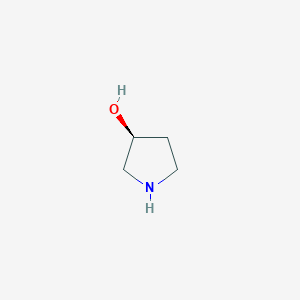

(S)-3-Hydroxypyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZLHWJQPUNKB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100243-39-8 | |

| Record name | (+)-3-Pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100243-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100243398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidinol, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP22TE6CNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 3 Hydroxypyrrolidine and Its Chiral Derivatives

Strategies for Enantiomerically Pure (S)-3-Hydroxypyrrolidine Synthesis

The synthesis of enantiomerically pure this compound is a significant focus of chemical research, driven by its application in creating chiral pharmaceuticals. Methods to achieve this purity range from utilizing naturally occurring chiral molecules to employing advanced catalytic systems.

Chiral Pool Approaches to this compound

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach transfers the inherent chirality of the starting material to the target molecule through a series of chemical transformations.

Natural L-amino acids are excellent chiral precursors for the synthesis of this compound.

L-Malic Acid : A common route begins with the condensation of L-malic acid with benzylamine (B48309) to form (S)-1-benzylmaleimide. google.com This intermediate is then reduced to yield the target compound. google.com While the starting material is accessible, this pathway often requires harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄), which can pose safety risks for industrial-scale production and may lead to partial racemization at the chiral center. google.comgoogleapis.com An improved method involves a solvent-free melting reaction between L-malic acid and benzylamine, followed by reduction with a sodium borohydride-iodine system. scientific.net

L-Glutamic Acid : L-Glutamic acid serves as an inexpensive and readily available chiral starting material. tandfonline.com The synthesis involves a three-step conversion of L(+)-glutamic acid to L(-)-4-amino-2-hydroxybutyric acid. tandfonline.com This intermediate undergoes cyclization, followed by reduction of the lactam functionality, to produce (S)-3-pyrrolidinol. googleapis.comtandfonline.com This stereospecific process avoids the need for optical resolution. tandfonline.com

L-Aspartic Acid : L-aspartic acid and its derivatives are also utilized as chiral synthons. The synthesis of complex molecules often involves protecting the carboxylic acid groups of aspartic acid to prevent unwanted side reactions, such as aspartimide formation, which can occur during peptide synthesis. nih.gov The stereochemistry of aspartic acid, specifically derivatives like (3R)-3-hydroxy-L-aspartate, provides a chiral framework for building complex molecules. nih.gov

| Starting Material | Key Intermediate(s) | Key Reagents/Steps | Notable Aspects |

| L-Malic Acid | (S)-1-benzylmaleimide | Benzylamine (condensation), LiAlH₄ or NaBH₄/I₂ (reduction) | Readily available starting material; use of strong reducing agents can be a drawback. google.comgoogleapis.com |

| L-Glutamic Acid | L(-)-4-amino-2-hydroxybutyric acid, 3-trimethylsilyloxy-2-pyrrolidinone | Hexamethyldisilazane (cyclization), LiAlH₄ (reduction/cleavage) | Inexpensive starting material; stereospecific route. tandfonline.com |

| L-Aspartic Acid | Protected aspartic acid derivatives | Side-chain protection (e.g., CyPY, OtBu) | Used as a chiral building block; prevention of aspartimide formation is critical. nih.gov |

Derivations from 4-Amino-(S)-2-hydroxybutylic Acid

Optically pure 4-amino-(S)-2-hydroxybutylic acid is an effective starting material for producing this compound through economical and industrially viable methods. google.com One patented method involves two primary sequences.

The first pathway includes:

Introduction of an amine protecting group to 4-amino-(S)-2-hydroxybutylic acid.

Reduction of the carboxylic acid group to a primary alcohol.

Removal of the protecting group to form an amine salt.

Halogenation of the primary alcohol to create a leaving group.

Amine cyclization to form this compound. google.com

A second, more streamlined approach consists of:

Esterification of the carboxylic acid group of the starting material.

Lactam cyclization of the resulting ester.

Reduction of the lactam's carbonyl group using a reducing agent such as sodium borohydride (B1222165) with sulfuric acid. google.comchemicalbook.com

These methods are advantageous as they yield chemically and optically pure this compound that can often be purified by simple distillation, avoiding complex purification steps. google.com

The use of optically active (S)-4-chloro-3-hydroxybutyronitrile as a starting material provides a direct route to (S)-3-pyrrolidinol. chemicalbook.comgoogle.com The synthesis is achieved through the reduction of the nitrile group, which leads to an in-situ intramolecular cyclization to form the pyrrolidine (B122466) ring. google.com

This process is typically performed via catalytic reduction under a hydrogen atmosphere using catalysts like Raney Cobalt or Raney Nickel. google.com The reaction conditions, such as temperature and pressure, are controlled to optimize the yield and purity of the final product. google.com The key advantage of this method is that the chirality of the starting material is retained throughout the synthesis, providing the optically active 3-pyrrolidinol (B147423) efficiently. wipo.int

Asymmetric Organocatalytic Syntheses of Hydroxypyrrolidines

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering an alternative to metal-based catalysts. nih.gov For the synthesis of hydroxypyrrolidines, organocatalytic tandem reactions have been developed that provide direct access to these structures with high enantioselectivity. researchgate.netku.ac.ae

One notable example is the reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by chiral pyrrolidine derivatives. researchgate.netresearchgate.net This reaction proceeds through a cascade sequence that forms the pyrrolidine ring and installs the hydroxyl group in a highly controlled stereochemical manner. These tandem reactions can achieve good yields (67%-77%) and excellent enantiomeric excess (90%-99% ee). researchgate.netresearchgate.net This approach is a direct entry to highly functionalized 5-hydroxypyrrolidines and 3-substituted proline derivatives. ku.ac.aesoton.ac.uk

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. nih.gov Enzymes can operate under mild conditions and exhibit remarkable regio- and stereoselectivity. mdpi.comresearchgate.net

A significant biocatalytic approach for producing chiral hydroxypyrrolidines involves the direct hydroxylation of N-protected pyrrolidines using microorganisms. The bacterium Sphingomonas sp. HXN-200 has been identified as a highly active and selective biocatalyst for this transformation. researchgate.netacs.org The enantioselectivity of the hydroxylation can be tuned by modifying the N-protecting group on the pyrrolidine substrate. For instance, hydroxylation of N-benzylpyrrolidine yields (S)-N-benzyl-3-hydroxypyrrolidine with 53% ee. researchgate.netacs.org By altering the protecting group, both (R) and (S) enantiomers can be selectively produced, often with high yields and enantiomeric excess, which can be further enhanced through crystallization. researchgate.netacs.org

This method is particularly advantageous as the biocatalyst can be produced in large quantities and stored frozen for extended periods without significant loss of activity, making it a practical and robust system for preparative-scale synthesis. researchgate.netacs.org

| N-Protecting Group | Product Enantiomer | Enantiomeric Excess (ee) | Activity (U/g CDW) | Yield |

| N-benzyl- | (S) | 53% | 5.8 | - |

| N-benzoyl- | (R) | 52% | 2.2 | 93.5% |

| N-benzyloxycarbonyl- | (R) | 75% | 16 | 66.4% |

| N-phenoxycarbonyl- | (S) | 39% | 14 | 79.7% |

| N-tert-butoxycarbonyl- | (R) | 23% | 24 | 81.6% |

| Data sourced from studies on hydroxylation with Sphingomonas sp. HXN-200. researchgate.netacs.org |

Multi-Step Chemical Synthesis Approaches

Traditional organic synthesis remains a cornerstone for the production of this compound, relying on well-established reactions to construct and functionalize the pyrrolidine ring. These multi-step sequences often involve the strategic use of protecting groups, cyclization reactions, and stereocontrolled reductions.

In the synthesis of pyrrolidine derivatives, the amine functionality is typically protected to prevent unwanted side reactions and to modulate the reactivity of the molecule. osaka-u.ac.jpmdpi.com Common amine protecting groups include the benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. nih.govacs.orgosaka-u.ac.jp The choice of protecting group is critical as it can influence the outcome of subsequent reactions, including the stereoselectivity of both chemical and enzymatic transformations. nih.govacs.orgwhiterose.ac.uk

For example, in the enzymatic hydroxylation of N-substituted pyrrolidines, the nature of the N-protecting group can dictate which enantiomer of 3-hydroxypyrrolidine is formed. nih.govacs.org Furthermore, protecting groups are essential in multi-step syntheses that involve the formation of the pyrrolidine ring through cyclization, where the unprotected amine could interfere with the desired reaction pathway. osaka-u.ac.jp The protecting group is typically removed in the final steps of the synthesis to yield the target compound. For instance, the Boc group is readily cleaved under acidic conditions. mdpi.com

The construction of the five-membered pyrrolidine ring is a key step in any chemical synthesis. osaka-u.ac.jp Intramolecular cyclization is a common and powerful strategy. osaka-u.ac.jpacs.org One major route involves the formation of a γ-lactam (a five-membered cyclic amide), such as a pyrrolidin-2-one, which serves as a precursor to the pyrrolidine ring. mdpi.comchinesechemsoc.org These lactams can be formed by the cyclization of γ-amino esters, a reaction that can be promoted by heating in the presence of a weak acid. mdpi.com

Another powerful method is the [3+2] cycloaddition reaction, where an azomethine ylide is reacted with an alkene (a dipolarophile) to directly form the pyrrolidine ring. osaka-u.ac.jpacs.orgnih.gov Recent advances have enabled the generation of these azomethine ylides reductively from stable and abundant tertiary amides using iridium catalysts, providing a versatile route to highly substituted pyrrolidines in a single step. acs.orgnih.govchemrxiv.org Other cyclization strategies include intramolecular aza-Michael additions and radical cyclizations. whiterose.ac.ukacs.org

Reduction is a fundamental transformation in the final stages of many pyrrolidine syntheses. frontiersin.org The reduction of a γ-lactam (amide) is a widely used method to access the corresponding pyrrolidine. chinesechemsoc.org Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation, converting the amide carbonyl into a methylene (B1212753) group to complete the formation of the saturated heterocyclic ring. chinesechemsoc.org

Alternatively, a cyano group can be introduced and subsequently reduced to an aminomethyl group, which can then participate in ring formation. frontiersin.org Modern methods have also focused on the reductive functionalization of amides. frontiersin.org For example, iridium-catalyzed partial reduction of tertiary amides or lactams generates an N,O-silylacetal intermediate. frontiersin.org This can be converted to an iminium ion, which then reacts with a nucleophile, allowing for the construction of complex pyrrolidines. frontiersin.org This strategy has been applied in the total synthesis of various alkaloids containing the pyrrolidine core. frontiersin.org Hydrogenation is another key reduction technique, used for saturating double bonds within the ring (e.g., reducing a pyrroline (B1223166) to a pyrrolidine) or for removing protecting groups like the benzyl group. mdpi.com

Regio- and Stereoselective Functionalization of Pyrrolidine Rings

The precise control over the regioselectivity and stereoselectivity of functionalizing the pyrrolidine ring is paramount in synthesizing this compound and its derivatives. Various strategies have been developed to achieve this, including biocatalytic and chemical-catalytic methods.

One notable approach involves the use of microorganisms. For instance, the bacterium Sphingomonas sp. HXN-200 has been employed for the regio- and stereoselective hydroxylation of N-substituted pyrrolidines. researchgate.netacs.org This biocatalyst can introduce a hydroxyl group at the C-3 position of the pyrrolidine ring with a specific stereochemistry. The enantioselectivity of this hydroxylation can be influenced by the choice of the N-protecting group on the pyrrolidine substrate. For example, hydroxylation of N-benzylpyrrolidine yielded (S)-N-benzyl-3-hydroxypyrrolidine with 53% enantiomeric excess (ee), while different N-acyl protecting groups led to varying levels of ee for both (R) and (S) enantiomers. researchgate.netacs.org Subsequent crystallization can further enhance the optical purity of the product. researchgate.net

Another strategy involves the phosphine-catalyzed [3+2] cycloaddition of allenoates with o-hydroxyaryl azomethine ylides. nih.gov This method allows for the chemo-, regio-, and stereoselective synthesis of functionalized 4-methylenepyrrolidine derivatives. The presence of the ortho-hydroxy group on the aryl azomethine ylide is crucial for directing the regioselectivity and stereoselectivity of the reaction. nih.gov

Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines offer a divergent pathway to chiral C2- and C3-alkylated pyrrolidines. organic-chemistry.org By selecting either a cobalt or a nickel catalyst with chiral BOX ligands, it is possible to direct the alkylation to either the C2 or C3 position with high efficiency and enantioselectivity. organic-chemistry.org

A redox-neutral α-C-H arylation of pyrrolidin-3-ol with boronic acid nucleophiles has also been reported. rsc.org In this reaction, the hydroxyl group at the 3-position of the pyrrolidine ring is thought to coordinate with the arylboronic acid, facilitating the delivery of the aryl group to the α-position. rsc.org

Table 1: Regio- and Stereoselective Functionalization Methods

| Method | Catalyst/Reagent | Substrate | Product | Key Features |

|---|---|---|---|---|

| Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | N-substituted pyrrolidines | (S)- or (R)-N-substituted-3-hydroxypyrrolidines | Regio- and stereoselective hydroxylation at C-3. Enantioselectivity is dependent on the N-protecting group. researchgate.netacs.org |

| Phosphine-Catalyzed [3+2] Cycloaddition | Phosphine | Allenoates and o-hydroxyaryl azomethine ylides | Functionalized 4-methylenepyrrolidine derivatives | High chemo-, regio-, and stereoselectivity. nih.gov |

| Hydroalkylation | Cobalt or Nickel catalyst with chiral BOX ligands | 3-Pyrrolines | C2- or C3-alkylated pyrrolidines | Catalyst-tuned regioselectivity for either C2 or C3 functionalization with high enantioselectivity. organic-chemistry.org |

| Redox-Neutral α-C-H Arylation | - | Pyrrolidin-3-ol and arylboronic acids | α-Aryl-substituted pyrrolidin-3-ols | Hydroxy-assisted delivery of the aryl group to the α-position. rsc.org |

One-Pot and Convergent Synthetic Methodologies

A one-pot photoenzymatic synthesis has been developed for chiral N-Boc-3-hydroxypyrrolidine. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic reduction. The process starts with the photochemical oxyfunctionalization of N-Boc-pyrrolidine to produce N-Boc-3-pyrrolidinone, which is then stereoselectively reduced by a keto reductase (KRED) to yield the desired (S)- or (R)-N-Boc-3-hydroxypyrrolidine with high conversion and enantiomeric excess. nih.gov

Another one-pot process was developed for the synthesis of (R)-(-)-3-Fluoropyrrolidine hydrochloride from this compound hydrochloride. cheshireorganics.com This improved method replaced the expensive fluorinating agent DAST with SF4, significantly increasing the yield and making the process more economically viable for large-scale production. cheshireorganics.com

A novel one-pot synthesis of 1-N-BOC-3-hydroxypyrrolidine starts from epichlorohydrin. google.com The key step involves the reduction of 4-chloro-3-hydroxy-butyronitrile and subsequent cyclization. Borane, generated in situ from sodium borohydride, acts as both a reducing agent and a complexing agent for the resulting amino group, facilitating a high-yield, one-pot cyclization. google.com

Convergent synthetic approaches are also valuable. A concise and stereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been developed through the reductive annulation of β-iminochlorohydrins. acs.org This method provides rapid access to a variety of 2,5-syn-pyrrolidines and was successfully applied to the three-step synthesis of the fungal metabolite (+)-preussin. acs.org

A method for obtaining 1,3-difunctionalized pyrrolidine derivatives, such as Darifenacin, utilizes optically pure malic acid. google.com This approach functionalizes the pyrrolidine ring at position 1 in the early stages, avoiding the need for protection and deprotection of the amino group. The use of L-(-)-malic acid leads to 3-(S)-pyrrolidine derivatives. google.com

Table 2: One-Pot and Convergent Synthetic Methodologies

| Strategy | Starting Material(s) | Key Reagents/Steps | Product | Advantages |

|---|---|---|---|---|

| One-Pot Photoenzymatic Synthesis | N-Boc-pyrrolidine | Photochemical oxyfunctionalization, Keto reductase (KRED) | Chiral N-Boc-3-hydroxypyrrolidine | Mild conditions, high conversion and enantiomeric excess. nih.gov |

| One-Pot Fluorination | This compound hydrochloride | SF4 | (R)-(-)-3-Fluoropyrrolidine hydrochloride | Increased yield, lower cost, scalable. cheshireorganics.com |

| One-Pot Reduction/Cyclization | Epichlorohydrin | Sodium borohydride | 1-N-BOC-3-hydroxypyrrolidine | High yield and purity, cost-effective. google.com |

| Convergent Reductive Annulation | β-Ketochlorohydrins | Reductive annulation of β-iminochlorohydrins | 2,5-disubstituted 3-hydroxypyrrolidines | Concise, stereoselective, rapid access to analogues. acs.org |

| Convergent Synthesis from Malic Acid | L-(-)-malic acid, Amine | Amidation, reduction, cyclization | 3-(S)-1,3-difunctionalized pyrrolidines | Avoids protection/deprotection, stereochemical control from starting material. google.com |

Challenges and Advances in High Optical Purity Synthesis

Achieving high optical purity is a critical challenge in the synthesis of this compound, as the biological activity of its derivatives is often highly dependent on the stereochemistry.

One of the primary challenges is the potential for side reactions that can lead to racemization or the formation of undesired stereoisomers. google.com For instance, in syntheses starting from chiral 4-chloro-3-hydroxybutyronitrile (B93200), the formation of various side products can complicate purification and lower the optical purity of the final product. google.com The introduction of a suitable protecting group for the hydroxyl function is a key advance to prevent these side reactions and enhance the efficiency of subsequent reduction and cyclization steps. google.com

Another challenge lies in the purification of the final product to remove even small amounts of the undesired enantiomer. Simple crystallization is often employed to enhance the enantiomeric excess of N-protected 3-hydroxypyrrolidines. researchgate.net For example, N-benzoyl- and N-benzyloxycarbonyl-3-hydroxypyrrolidines, initially obtained with moderate ee, could be enriched to 95% (R) and 98% (R) ee, respectively, through crystallization. researchgate.net

Advances in analytical techniques are also crucial for accurately determining optical purity. The development of improved chiral HPLC methods has been instrumental in verifying the enantiomeric excess of synthesized compounds, moving beyond less precise methods like optical rotation. cheshireorganics.com

Table 3: Challenges and Advances in High Optical Purity Synthesis

| Challenge | Advance/Solution | Example/Details |

|---|---|---|

| Side Reactions and Racemization | Use of protecting groups | Protecting the hydroxyl group of 4-chloro-3-hydroxybutyronitrile prevents side reactions during reduction and cyclization. google.com |

| Purification to High Enantiomeric Excess | Crystallization | N-protected 3-hydroxypyrrolidines can be enriched to >95% ee through simple crystallization. researchgate.net |

| Industrial Scale-Up | Development of economic and safe processes | Synthesis from inexpensive 4-amino-(S)-2-hydroxybutylic acid allows for industrial production of highly pure this compound. google.com |

| Accurate Determination of Optical Purity | Improved Analytical Methods | Development of chiral HPLC methods provides more accurate determination of enantiomeric excess than optical rotation. cheshireorganics.com |

Mechanistic Investigations and Stereochemical Principles in S 3 Hydroxypyrrolidine Chemistry

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring, a core structure in (S)-3-Hydroxypyrrolidine, can be achieved through various synthetic routes, with intramolecular cyclization being a prominent strategy. One common approach involves the use of a starting material containing both an amine and a reactive functional group that can undergo an intramolecular nucleophilic substitution.

For instance, the synthesis of this compound can commence from optically pure 4-amino-(S)-2-hydroxybutyric acid. In one pathway, the carboxylic acid is esterified, followed by lactam cyclization to form a lactam intermediate. The subsequent reduction of the carbonyl group of this lactam yields the desired this compound google.com. Another route starting from the same precursor involves the introduction of an amine protecting group, reduction of the carboxylic acid to a primary alcohol, removal of the protecting group to form an amine salt, halogenation of the primary alcohol to introduce a leaving group, and finally, an intramolecular amine cyclization to furnish the pyrrolidine ring google.com.

A different mechanistic approach utilizes 4-halo-3-hydroxybutyronitrile as the starting material. The synthesis proceeds through the protection of the hydroxyl group, followed by the reduction of the nitrile group and an in situ intramolecular cyclization via hydrogenation google.com. This method highlights the efficiency of tandem reactions in constructing the pyrrolidine scaffold. The introduction of a hydroxy-protecting group is crucial in this process to prevent the formation of side products and enhance the efficiency of both the nitrile reduction and the subsequent intramolecular cyclization google.com.

Quantum chemical studies have also been employed to investigate the mechanisms of pyrrolidine ring formation. For example, the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a Michael addition, a Nef-type rearrangement, and finally, cyclization to form the pyrrolidine ring researchgate.net. Such computational studies provide valuable insights into the energy barriers and transition states of the reaction steps, aiding in the optimization of reaction conditions.

Stereochemical Control and Induction Strategies

The synthesis of this compound and its derivatives often requires precise control over the stereochemistry at multiple centers. This is achieved through various strategies that influence the diastereoselectivity and enantioselectivity of the reactions.

The inherent chirality of starting materials, such as amino acids, can be leveraged to control the stereochemistry of the final product. For example, the synthesis of all-cis 2,3,4,5-substituted pyrrolidine derivatives has been accomplished starting from serine unirioja.es. In this synthesis, the stereochemistry of a newly formed methyl group was controlled during a reduction step, leading to a single diastereomer unirioja.es.

Catalytic asymmetric reactions are powerful tools for achieving high enantioselectivity. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for synthesizing enantiomerically enriched pyrrolidines rsc.org. This approach allows for the creation of diverse stereochemical patterns.

Biocatalysis also offers a highly selective method for the synthesis of chiral hydroxypyrrolidines. The hydroxylation of N-substituted pyrrolidines using the microorganism Sphingomonas sp. HXN-200 can produce both (R)- and (S)-3-hydroxypyrrolidines with varying degrees of enantiomeric excess (ee) nih.govresearchgate.net. The choice of the N-protecting group on the pyrrolidine substrate was found to significantly influence both the activity and the enantioselectivity of the hydroxylation, allowing for the formation of either the (R) or (S) enantiomer as the major product nih.govresearchgate.net.

| N-Protecting Group | Product Enantiomer | Enantiomeric Excess (ee) |

| Benzoyl | (R) | 52% |

| Benzyloxycarbonyl | (R) | 75% |

| Phenoxycarbonyl | (S) | 39% |

| tert-Butoxycarbonyl | (R) | 23% |

| Benzyl (B1604629) | (S) | 53% |

This table summarizes the influence of different N-protecting groups on the enantioselectivity of the biohydroxylation of pyrrolidines by Sphingomonas sp. HXN-200. Data sourced from PubMed nih.govresearchgate.net.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.orgnih.gov. After the desired stereocenter is created, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol nih.gov. For example, Evans' oxazolidinones are well-known chiral auxiliaries used in aldol (B89426) reactions to produce syn- and anti-products with high diastereoselectivity scielo.org.mx. While not specific to this compound in the provided context, the principle of using such auxiliaries is a fundamental strategy in asymmetric synthesis.

Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that biases the reaction towards the formation of one enantiomer over the other. In the context of pyrrolidine synthesis, chiral ferrocenyl ligands have been utilized for the stereoselective synthesis of densely substituted pyrrolidines via (3+2) cycloaddition reactions mdpi.com. Furthermore, intramolecular iridium-catalyzed allylic aminations using chiral ligands have been shown to control the relative position of substituents in 2,5-disubstituted 3-hydroxypyrrolidines nih.gov. The use of different enantiomers of the chiral ligand can lead to the formation of different stereoisomers of the product nih.gov. Chiral hydroxamic acid ligands have also been instrumental in developing transition metal-catalyzed C–H activation reactions with high enantioselectivity, enabling the selective formation of chiral centers in the synthesis of complex natural products mdpi.com.

Conformational Analysis and its Influence on Reactivity and Selectivity

The conformation of the pyrrolidine ring plays a significant role in its reactivity and the selectivity of reactions involving this scaffold. The five-membered ring of pyrrolidine is not planar and exists in puckered conformations, typically described as envelope or twist forms. The substituents on the ring can influence the preferred conformation.

In proline, a substituted pyrrolidine, the ring exists in two predominant puckered forms: Cγ-exo and Cγ-endo nih.gov. The ratio of these conformers can be controlled by the nature and stereochemistry of substituents on the ring. For instance, it has been observed that the electronegativity of a 4-cis-substituent on the proline ring increases the preference for the endo puckering, while an electronegative 4-trans-substituent favors the exo puckering nih.gov. Conversely, sterically demanding groups like a tert-butyl group at the C-4 position strongly favor a pseudoequatorial orientation, leading to opposite puckering effects compared to electronegative substituents nih.gov.

The conformation of a molecule can have a profound effect on its reactivity. For example, in the hydrolysis of glucosides, conformers in a ¹C₄ conformation are significantly more reactive than those in the more stable ⁴C₁ conformation nih.gov. This principle extends to pyrrolidine-containing molecules, where the accessibility of reaction sites and the stereoelectronic effects necessary for a particular reaction pathway are dictated by the ring's conformation. The specific conformation of this compound and its derivatives can influence the approach of reagents and the stability of transition states, thereby affecting the stereochemical outcome of reactions.

Applications of S 3 Hydroxypyrrolidine in Advanced Chemical and Medicinal Research

(S)-3-Hydroxypyrrolidine as a Chiral Building Block for Complex Molecules

The inherent chirality of this compound makes it a highly sought-after starting material in asymmetric synthesis. The pharmaceutical industry has a growing demand for chiral intermediates to improve drug efficacy and reduce side effects associated with racemic mixtures nih.gov. The synthesis of single-enantiomer drugs often relies on chiral building blocks like this compound, which provides a stereochemically defined scaffold upon which to build more complex molecular architectures nih.govnih.gov. Its utility spans the creation of various chiral pharmaceutical products, serving as a key intermediate in the development of novel therapeutics google.com. The synthesis of optically pure this compound is crucial for its application in drug discovery and development google.com.

Integration into Privileged Scaffolds in Medicinal Chemistry

The pyrrolidine (B122466) ring, the core structure of this compound, is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for the design of new bioactive molecules mdpi.com. The five-membered pyrrolidine ring allows for the efficient exploration of pharmacophore space due to its three-dimensional structure nih.gov. This non-planar ring system contributes to the stereochemistry of the molecule, which can significantly influence its biological activity and binding affinity to target proteins nih.gov. The incorporation of the this compound moiety into larger molecules can therefore impart favorable pharmacological properties.

Precursor for Therapeutically Relevant Compounds

The versatility of this compound as a precursor is demonstrated in its application in the synthesis of a diverse range of therapeutic agents.

This compound is a key intermediate in the synthesis of the calcium antagonist Barnidipine google.com. Barnidipine hydrochloride, a long-acting dihydropyridine (B1217469) calcium channel blocker, is used for the treatment of hypertension nih.gov. The synthesis of Barnidipine involves the coupling of a dihydropyridine derivative with a derivative of this compound, such as (S)-1-benzyl-3-hydroxypyrrolidine googleapis.compatsnap.com. The stereochemistry of the this compound component is critical for the therapeutic efficacy of Barnidipine, which is a single optical isomer patsnap.com.

| Compound | Therapeutic Class | Role of this compound |

| Barnidipine | Calcium Antagonist | Chiral building block for the synthesis of the active pharmaceutical ingredient. |

Enantiomers of 3-hydroxypyrrolidine are essential building blocks in the synthesis of carbapenem (B1253116) antibiotics google.com. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity nih.gov. They function by inhibiting bacterial cell wall synthesis mdpi.com. The pyrrolidine ring, derived from this compound, is a common structural feature in many carbapenems nih.gov. The synthesis of these complex antibiotics often involves the incorporation of this chiral pyrrolidine moiety to achieve the desired biological activity google.comresearchgate.net.

| Antibiotic Class | Mechanism of Action | Contribution of this compound |

| Carbapenems | Inhibition of bacterial cell wall synthesis | Provides a key chiral structural component of the antibiotic molecule. |

This compound also serves as an intermediate in the production of quinolone-based antibiotics google.com. Quinolones are a class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication researchgate.net. The incorporation of a pyrrolidinyl ring, often derived from this compound, at the C-7 position of the quinolone core is a common strategy to enhance antibacterial activity and pharmacokinetic properties nih.gov.

The synthesis of certain analgesics, specifically κ-receptor agonists, utilizes this compound as a precursor google.com. Kappa opioid receptor (KOR) agonists are of interest for the treatment of pain as they have the potential to produce potent analgesic effects with a reduced risk of the side effects associated with traditional opioids that target the μ-opioid receptor mdpi.comfrontiersin.org. The development of selective KOR agonists often involves the incorporation of specific chiral moieties, and this compound can serve as a valuable building block in the synthesis of these complex molecules.

Raw Material for Neurotransmitter Modulators

This compound is a crucial intermediate in the synthesis of compounds designed to modulate neurotransmitter activity, particularly within the serotonergic system. The pyrrolidine ring, with its specific stereochemistry at the C-3 position, is a privileged structure in the development of ligands for serotonin (B10506) receptors.

Research has focused on the synthesis of N-substituted-3-arylpyrrolidines, which have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor nih.gov. The synthesis of these compounds can be achieved through the coupling of a derivative of this compound, specifically N-benzyl-3-(methanesulfonyloxy)pyrrolidine, with diarylcuprates nih.gov. This synthetic pathway underscores the importance of the this compound framework as the foundational chiral element. Preliminary biological evaluations of these N-substituted-3-arylpyrrolidines suggest they may be effective as anxiolytic and antidepressant agents, highlighting the therapeutic potential of targeting the serotonin 1A receptor nih.gov.

The table below summarizes key data on N-substituted-3-arylpyrrolidines derived from this compound.

Table 1: Research Findings on this compound-Derived Neurotransmitter Modulators| Compound Class | Biological Target | Synthetic Precursor | Potential Therapeutic Application |

|---|

Role in Irritable Bowel Syndrome (IBS) Treatment (e.g., Asimadoline Hydrochloride)

A significant application of this compound is its role as a key structural component of Asimadoline Hydrochloride, a peripherally acting kappa-opioid (κ-opioid) receptor agonist investigated for the treatment of Irritable Bowel Syndrome (IBS). The chemical structure of Asimadoline is N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide hydrochloride, explicitly incorporating the this compound moiety.

Asimadoline functions by targeting κ-opioid receptors, which are prevalent in the digestive tract and play a role in managing visceral pain and bowel motility. As a peripherally restricted agonist, its effects are localized to the gut, minimizing central nervous system side effects.

Clinical trials have evaluated the efficacy of Asimadoline in patients with IBS. In a 12-week study involving 596 patients, those with diarrhea-predominant IBS (IBS-D) and at least moderate baseline pain showed significant improvement with a 0.5 mg dose of Asimadoline. The positive outcomes included a greater number of months with adequate relief of IBS pain and discomfort, improved pain scores, and an increase in pain-free days. Patients also experienced a reduction in bowel movement frequency and urgency. Efficacy was also noted in patients with alternating-type IBS (IBS-A) at a 1.0 mg dose. Throughout these trials, Asimadoline was reported to be well-tolerated.

The table below presents a summary of the clinical findings for Asimadoline in IBS treatment.

Table 2: Clinical Trial Data for Asimadoline Hydrochloride in IBS| Patient Subgroup | Primary Outcome Measure | Result with Asimadoline (0.5 mg) | Result with Placebo |

|---|---|---|---|

| Diarrhea-Predominant IBS (IBS-D) with moderate pain | Months with adequate relief of pain/discomfort | 46.7% | 20.0% |

| Diarrhea-Predominant IBS (IBS-D) with moderate pain | Months with adequate relief of IBS symptoms | 46.7% | 23.0% |

Synthesis of Kinase Inhibitors and Other Biologically Active Agents

While this compound itself is a precursor, its derivatives are key scaffolds in the development of various kinase inhibitors. Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer, making them important drug targets ed.ac.uk. The chiral pyrrolidine ring from this compound provides a three-dimensional structure that can be crucial for achieving potent and selective binding to the ATP-binding site of kinases.

Research into novel kinase inhibitors has explored derivatives such as (S)-3-aminopyrrolidine and 3(S)-thiomethyl pyrrolidine, which are synthesized from the this compound starting material.

(S)-3-aminopyrrolidine: This derivative has been identified as a promising scaffold for the discovery of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K). A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold demonstrated moderate inhibitory activity against both Abl and PI3K kinases and showed significant cytotoxicity against the K562 chronic myeloid leukemia cell line nih.gov.

3(S)-thiomethyl pyrrolidine: In the search for improved Extracellular signal-regulated kinase (ERK) inhibitors, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog. This derivative showed vastly improved pharmacokinetic properties compared to the initial lead compound, making it a more viable candidate for further development in oncology nih.gov.

Applications Beyond Pharmaceuticals

Development of Chiral Catalysts

The inherent chirality of this compound makes it a candidate for use in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. It has been identified as an organic heterocyclic compound that can be used as a chiral catalyst alfachemch.com. Chiral catalysts are essential for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects sigmaaldrich.com.

The development of organocatalysts—small, metal-free organic molecules that can catalyze chemical reactions—has become a significant area of research. Pyrrolidine-based structures, derived from natural amino acids like proline, are among the most successful classes of organocatalysts nih.govnih.govmdpi.com. They are known to effectively promote a variety of chemical transformations in an enantioselective manner nih.gov. While the literature extensively covers catalysts derived from proline and its direct derivatives like prolinol, the specific application of this compound as a standalone chiral catalyst or as the primary component of a ligand is less documented in detailed research studies. Its potential lies in its structural similarity to the well-established proline-based catalysts, suggesting it could be adapted for similar roles in asymmetric reactions.

Use in Material Science (e.g., Photochromic Copolymers)

Based on a comprehensive review of the available scientific literature, there is currently no documented evidence of this compound being used in the development of photochromic copolymers or in other material science applications. Research in photochromic materials, which change color upon exposure to light, typically involves different classes of organic molecules such as spiropyrans, spirooxazines, and diarylethenes, that are incorporated into polymer chains. The searches conducted did not yield any connection between this compound and this field of research.

Analytical Methodologies for the Characterization and Quality Control of S 3 Hydroxypyrrolidine

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the cornerstone for separating and quantifying the enantiomers of (S)-3-Hydroxypyrrolidine, thereby assessing its enantiomeric purity. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers of 3-hydroxypyrrolidine, leading to different retention times and thus, separation.

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating a wide range of chiral compounds. For N-protected 3-hydroxypyrrolidines, enantiomeric excess (ee) has been successfully determined using chiral HPLC analysis, demonstrating the utility of this technique. nih.gov The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate determination of enantiomeric purity.

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based like Chiralcel® OJ-3R) |

| Mobile Phase | Isocratic mixture of an organic modifier (e.g., Methanol, Ethanol, Acetonitrile) and a buffer or water. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (typically at a low wavelength due to lack of a strong chromophore) or a Diode-Array Detector (DAD). |

| Column Temp. | 20 - 40 °C |

This table represents typical starting conditions for developing a chiral HPLC method and may require optimization for specific applications.

Gas Chromatography (GC) is another principal technique for chiral separations. Due to the low volatility of 3-hydroxypyrrolidine, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. For chiral analysis, this is often achieved through two main approaches: using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or by using a chiral GC column.

The indirect method, involving a chiral derivatizing agent, is common. The hydroxyl and secondary amine groups of this compound are reacted with a chiral reagent, such as Mosher's acid chloride or a trifluoroacetylated amino acid chloride, to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a conventional achiral GC column. The separated diastereomers are then detected by a mass spectrometer (MS), which also provides structural information, confirming the identity of the analyte. This approach offers the advantage of using less expensive achiral columns and can be highly sensitive.

Alternatively, direct separation can be achieved by first performing an achiral derivatization (e.g., silylation or acylation) to increase volatility, followed by separation on a GC column with a chiral stationary phase, often based on cyclodextrins. gcms.cz Chiral GC-MS has been successfully applied to determine the enantiomeric excess of N-Boc-3-hydroxypyrrolidines. nih.gov

| Parameter | Typical Conditions |

| Derivatization Reagent | Chiral: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC); Achiral: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column (Indirect) | Standard achiral column (e.g., DB-5ms, HP-5ms) |

| Column (Direct) | Chiral stationary phase (e.g., derivatized cyclodextrin (B1172386) like CHIRALDEX® G-TA) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Ionization Mode (MS) | Electron Impact (EI) or Chemical Ionization (CI) |

This table provides examples of conditions for GC-MS analysis. Method development is crucial for optimal results.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. For the enantiomeric determination of this compound, a chiral LC method is coupled with a mass spectrometer. This is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.

The setup is similar to chiral HPLC, but the eluent from the column is directed into the MS detector. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the mass-to-charge ratio (m/z) of the protonated molecule of 3-hydroxypyrrolidine. Tandem mass spectrometry (MS/MS) can further increase confidence in identification by monitoring specific fragmentation patterns. nih.govchromatographyonline.com Derivatization can also be employed in LC-MS to improve chromatographic properties and ionization efficiency. nih.govresearchgate.net

| Parameter | Typical Conditions |

| LC Column | Chiral Stationary Phase (as in HPLC) |

| Mobile Phase | LC-MS grade solvents (e.g., Methanol, Acetonitrile) with volatile additives (e.g., Formic acid, Ammonium formate) |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS) |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

This table outlines common parameters for an LC-MS method for chiral analysis.

Spectroscopic Techniques for Structural Confirmation (General)

While chromatographic techniques are essential for determining enantiomeric purity, spectroscopic methods are indispensable for confirming the fundamental chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidine (B122466) ring and the hydroxyl group, with characteristic chemical shifts and splitting patterns that confirm the connectivity of the atoms. researchgate.netresearchgate.netscielo.br

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring, with their chemical shifts indicating their bonding environment (e.g., C-O vs. C-N). researchgate.netresearchgate.netscielo.brscielo.br

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. When subjected to ionization, this compound will produce a molecular ion corresponding to its molecular weight, confirming its elemental composition.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H, C-O, and C-N bond stretches, confirming the presence of these key functional groups.

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and number of protons. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. |

| Mass Spectrometry | Molecular weight and structural fragments. |

| IR Spectroscopy | Presence of key functional groups (e.g., -OH, -NH). |

This table summarizes the primary information gained from each spectroscopic technique for structural confirmation.

Development of Chiral Sensors for Enantiomer Recognition

The development of chiral sensors represents a modern approach to enantiomer recognition, offering the potential for rapid, real-time, and sensitive analysis without the need for chromatographic separation. nih.gov These sensors are designed with a chiral recognition element that interacts selectively with one enantiomer over the other, producing a measurable signal.

Electrochemical chiral sensors are a prominent area of research. nih.govmdpi.com These sensors are typically constructed by modifying an electrode surface with a chiral selector. When the sensor is exposed to a solution containing the 3-hydroxypyrrolidine enantiomers, the differential binding interaction between the selector and each enantiomer results in a distinct electrochemical response (e.g., a change in current or potential). rsc.org Materials used for these sensors include cyclodextrins, chiral polymers, and biomolecules. nih.gov For instance, an electrochemical sensor was developed for the identification of 1-Boc-3-hydroxypyrrolidine enantiomers, a protected form of the target compound, highlighting the applicability of this technology.

The development of these sensors involves:

Design of a Chiral Selector: Choosing or synthesizing a molecule that exhibits strong and selective binding to this compound.

Transducer Integration: Immobilizing the chiral selector onto a transducer (e.g., an electrode) that can convert the binding event into a measurable signal.

Signal Measurement: Utilizing techniques like cyclic voltammetry or differential pulse voltammetry to measure the electrochemical response.

While still an evolving field, chiral sensors hold promise for high-throughput screening and process monitoring in the production of enantiomerically pure compounds like this compound.

| Sensor Type | Principle of Operation | Potential Advantages |

| Electrochemical | Differential binding at a modified electrode surface causes a change in electrochemical signal (current, potential). mdpi.com | High sensitivity, rapid response, potential for miniaturization. nih.gov |

| Electrochemiluminescent | Enantioselective interaction influences the intensity of light emitted during an electrochemical reaction. | Low background signal, high sensitivity. |

| Photoelectrochemical | Chiral recognition event modulates the photocurrent generated upon light irradiation. | Combines advantages of optical and electrochemical methods. nih.gov |

This table describes different types of chiral sensors under development for enantiomer recognition.

Theoretical and Computational Chemistry Studies of S 3 Hydroxypyrrolidine

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For (S)-3-Hydroxypyrrolidine, a key chiral building block in medicinal chemistry, theoretical studies offer profound insights into its structure, reactivity, and interactions, complementing experimental data and guiding further research.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for organic compounds, including (S)-3-hydroxypyrrolidine. chemistryjournals.net The goal is to design processes that minimize hazardous substances, reduce waste, and improve energy efficiency. chemistryjournals.net Traditional methods for preparing chiral 3-hydroxypyrrolidine often rely on starting materials from chiral pools, such as malic acid or glutamic acid, or involve multi-step syntheses with potentially hazardous reagents and low to moderate yields, making them less suitable for industrial-scale production. google.com

Future efforts are directed towards creating more sustainable routes that address these limitations. This includes:

Use of Renewable Feedstocks : Research is exploring the use of biosourced materials, such as levulinic acid, to produce pyrrolidone derivatives, which could be adapted for this compound synthesis. rsc.org

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Safer Solvents and Reagents : Replacing toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key focus. chemistryjournals.net For instance, methods using inexpensive and optically active 4-amino-(S)-2-hydroxybutylic acid as a starting material aim to provide an economical and industrially viable path to pure this compound through processes like simple distillation, avoiding extensive purification steps. google.com

Catalytic Reactions : Employing catalysts, rather than stoichiometric reagents, to minimize waste. This includes both metal catalysts and biocatalysts.

By embracing these green chemistry principles, the chemical industry can develop manufacturing processes for this compound that are not only environmentally benign but also more economically advantageous. chemistryjournals.nettudelft.nl

Exploration of Novel Biocatalysts and Engineered Enzymes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions.

A notable example is the use of the bacterium Sphingomonas sp. HXN-200 for the hydroxylation of N-protected pyrrolidines. researchgate.netnih.gov This biocatalyst has demonstrated high activity and selectivity. Research has shown that by changing the N-protecting group on the pyrrolidine (B122466) substrate, both the activity and the enantioselectivity of the hydroxylation can be significantly improved, even allowing for the enantiocomplementary formation of either (R)- or this compound. nih.gov For instance, the hydroxylation of N-phenoxycarbonyl-pyrrolidine yielded the (S)-configured product with 39% enantiomeric excess (ee), which could be increased to 96% (S) ee through simple crystallization. nih.gov

| N-Protecting Group | Product Configuration | Enantiomeric Excess (ee) | Activity (U/g CDW) | Final ee after Crystallization |

| N-benzyl- | (S) | 53% | 5.8 | - |

| N-benzoyl- | (R) | 52% | 2.2 | 95% (R) |

| N-benzyloxycarbonyl- | (R) | 75% | 16 | 98% (R) |

| N-phenoxycarbonyl- | (S) | 39% | 14 | 96% (S) |

| N-tert-butoxycarbonyl- | (R) | 23% | 24 | - |

Data sourced from studies on Sphingomonas sp. HXN-200. nih.gov

Furthermore, protein engineering and directed evolution are being used to create novel enzymes with enhanced or new-to-nature reactivities. Researchers have engineered cytochrome P450 variants, such as P411-PYS-5149, to catalyze the intramolecular C(sp³)–H amination of alkyl azides, leading to the synthesis of chiral pyrrolidines with high efficiency and selectivity (up to 74% yield and 99:1 enantiomeric ratio). nih.gov This biocatalytic approach allows for the rapid construction of complex N-heterocycles under mild conditions. nih.gov The development of these engineered enzymes opens new avenues for the efficient and selective synthesis of this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is emerging as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. researchgate.net Its integration with automated platforms is set to revolutionize the synthesis of pharmaceutical intermediates like this compound. syrris.comsyrris.com

Key benefits of this integration include:

Enhanced Control and Reproducibility : Automated flow systems provide precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to higher reproducibility. researchgate.netsyrris.com

Increased Efficiency and Yield : The improved heat and mass transfer in flow reactors can significantly reduce reaction times and increase product yields and purity. researchgate.net

Improved Safety : Performing reactions in small, continuous volumes minimizes the risks associated with handling hazardous reagents or exothermic reactions, which is a significant advantage over scaling up batch processes. researchgate.net

Rapid Library Generation : Automated flow chemistry is particularly well-suited for generating libraries of compounds for drug discovery. syrris.com It allows for the rapid and efficient synthesis of numerous analogs by systematically varying starting materials and reaction conditions. soci.org

Integration with Analysis : Flow systems can be coupled directly with downstream processes like purification and analysis (e.g., HPLC-MS), creating a streamlined workflow from synthesis to testing. syrris.comchimia.ch

The adoption of automated flow synthesis platforms enables the faster exploration of chemical space and accelerates the drug discovery process by providing a constant and rapid supply of pure compounds for screening. syrris.comsyrris.com

Advanced Scaffold Design and Library Synthesis

This compound is a valuable scaffold in medicinal chemistry due to its three-dimensional character and its presence in numerous natural products and drugs. nih.gov Future research is focused on leveraging this scaffold for the design and synthesis of diverse chemical libraries to explore new biological targets.

An important trend is the move towards libraries with greater three-dimensional (3D) character and sp³-richness, as these molecules are believed to offer improved physicochemical properties, such as better solubility, and can lead to more selective biological activity. nih.govwhiterose.ac.uk The pyrrolidine ring, with its non-planar conformations, is an ideal starting point for building such libraries. nih.gov

Advanced strategies in this area include:

Privileged Scaffolds : The concept of "privileged scaffolds" involves using core structures that are known to bind to multiple biological targets. nih.gov this compound can be considered a privileged fragment, and its derivatives are used to build libraries aimed at specific target families, such as G-protein-coupled receptors. nih.gov

Diversity-Oriented Synthesis (DOS) : This approach aims to create structurally diverse and complex molecules from a common starting material. By applying various reaction sequences to the this compound core, libraries with significant skeletal diversity can be generated.

Fragment-Based Drug Discovery (FBDD) : Enantiomerically pure pyrrolidine fragments are synthesized to create libraries that efficiently sample 3D pharmacophore space. nih.gov Stereoselective synthesis is crucial in this context, as it allows for the creation of arrays of molecules with divergent 3D similarity despite having similar 2D structures, thereby increasing the complexity of the chemical space being explored. nih.gov

Scaffold Remodelling : This "top-down" approach starts with a more complex molecule containing the pyrrolidine core and uses various chemical reactions to cleave, expand, or add rings, generating a wide range of structurally distinct scaffolds from a single precursor. whiterose.ac.uk

By employing these advanced design and synthesis strategies, researchers can create high-quality compound libraries based on the this compound scaffold to accelerate the discovery of new chemical probes and drug candidates.

Mechanistic Deepening through Advanced Computational Methods

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for elucidating the intricate details of catalytic cycles and transition states. nih.govnih.gov

In the context of pyrrolidine synthesis, computational studies have provided key insights into:

Transition Metal Catalysis : For copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, DFT calculations have been used to study the reaction pathways. nih.gov These studies help in understanding the role of the ligand on the copper catalyst and the effect of the halide in the N-X amide starting materials, guiding the selection of optimal reaction conditions. nih.gov

Biocatalytic Mechanisms : DFT calculations have been applied to model the active sites of engineered enzymes that synthesize pyrrolidines. nih.gov For example, in the biocatalytic intramolecular C(sp³)–H amination, computations on a model iron-porphyrin system helped to understand the nitrene C–H insertion process. nih.gov The calculations suggested that the reaction proceeds through hydrogen atom abstraction followed by a radical rebound step and that the enzyme's active site controls selectivity by dictating the binding pose of the substrate. nih.gov

Structure-Based Design : In the absence of experimental protein structures, computational techniques like comparative modeling can predict the 3D structure of target enzymes. nih.gov This information is vital for structure-based drug design and for engineering enzymes with improved catalytic properties.

By combining experimental work with these powerful computational tools, researchers can gain a more profound mechanistic understanding, enabling the rational design of next-generation catalysts and synthetic routes for this compound. nih.gov

Q & A

Q. What are the recommended methods for synthesizing (S)-3-Hydroxypyrrolidine and its derivatives?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, the Boc-protected derivative, (S)-1-Boc-3-hydroxypyrrolidine (CAS 101469-92-5), is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by purification to achieve >98.0% enantiomeric excess (ee) using high-performance liquid chromatography (HPLC) . Hydrochloride salts (e.g., CAS 122536-94-1) are formed by reacting the free base with HCl, yielding a melting point of 106–107°C . Methodological emphasis should be placed on inert atmosphere conditions to prevent racemization.

Q. How can researchers characterize the enantiomeric purity of this compound?

Enantiomeric purity is critical for biological activity. Techniques include:

- HPLC with chiral columns : Resolves enantiomers using stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) .

- Polarimetry : Measures optical rotation (e.g., [α]D values) to confirm stereochemical integrity .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments can distinguish diastereomers in derivatives .

Report purity thresholds (e.g., >95.0% for hydrochloride salts ) and validate methods against reference standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields to mitigate risks associated with irritation (R36/37/38) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Emergency measures : Immediate eye rinsing with water (S26) and medical consultation in case of exposure .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its inhibitory activity against 5'-methylthioadenosine phosphorylase (MTAP)?

this compound acts as a competitive inhibitor of MTAP, a target in cancer therapy. The (S)-enantiomer exhibits higher binding affinity due to optimal spatial alignment with the enzyme’s active site, as demonstrated by kinetic assays (Ki values < 1 µM) and molecular docking studies . Comparative studies with the (R)-enantiomer show a 10-fold reduction in inhibitory potency, underscoring stereochemical specificity .

Q. What experimental strategies resolve contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., 62–65°C for Boc-protected derivatives vs. 106–107°C for hydrochloride salts) arise from differences in crystalline forms and counterions . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Use X-ray crystallography to correlate crystal packing with thermal stability.

- Standardize recrystallization solvents (e.g., ethanol vs. acetone) to ensure reproducibility.

Q. How can researchers optimize reaction conditions to enhance chiral purity in large-scale syntheses?

Key parameters include:

- Catalyst selection : Chiral oxazaborolidines for asymmetric reductions (≥98% ee) .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during Boc deprotection .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track enantiomeric ratios in real time .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.